Phenyl prop-2-en-1-ylphosphonate

Description

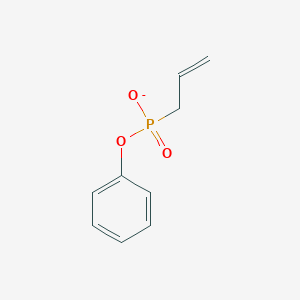

Phenyl prop-2-en-1-ylphosphonate is an organophosphorus compound characterized by a phosphonate group (PO(OR)₂) attached to a phenyl group and an allyl (prop-2-en-1-yl) moiety. It is structurally analogous to other allylphosphonates, such as diethyl prop-2-en-1-ylphosphonate (), but differs in its substitution pattern.

Properties

CAS No. |

620969-84-8 |

|---|---|

Molecular Formula |

C9H10O3P- |

Molecular Weight |

197.15 g/mol |

IUPAC Name |

phenoxy(prop-2-enyl)phosphinate |

InChI |

InChI=1S/C9H11O3P/c1-2-8-13(10,11)12-9-6-4-3-5-7-9/h2-7H,1,8H2,(H,10,11)/p-1 |

InChI Key |

FVPCYKGBUGSIGM-UHFFFAOYSA-M |

Canonical SMILES |

C=CCP(=O)([O-])OC1=CC=CC=C1 |

Origin of Product |

United States |

Biological Activity

Phenyl prop-2-en-1-ylphosphonate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

This compound can be synthesized through various methods involving phosphonates and alkene chemistry. The general approach involves the reaction of phenolic compounds with phosphonic acid derivatives. The resulting compound exhibits unique structural features that contribute to its biological activity.

Biological Activity

1. Antiviral Activity

Research indicates that this compound derivatives have shown promising antiviral properties, particularly against HIV. In studies, certain analogs demonstrated significant inhibition of viral replication, suggesting their potential as anti-HIV agents. The mechanism of action is believed to involve the inhibition of viral enzymes or interference with viral entry into host cells .

2. Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have revealed that this compound can induce apoptosis in various cancer cell lines, including K562 leukemia cells. The IC50 values for these effects were found to be above 23 µM, indicating moderate activity .

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| K562 | >23 |

| HL-60 | 24 |

| NIH/3T3 | Moderate |

The biological activity of this compound is attributed to its ability to interact with specific cellular targets. For instance, it has been shown to inhibit key enzymes involved in cell proliferation and survival pathways. This interaction is facilitated by the phosphonate group, which enhances the compound's affinity for target proteins .

Case Studies

Several case studies have highlighted the efficacy of this compound derivatives:

Case Study 1: Anti-HIV Activity

In a controlled study, a series of this compound derivatives were tested for their ability to inhibit HIV replication in vitro. The most potent derivative exhibited an EC50 value of 5.4 nM, significantly outperforming standard treatments .

Case Study 2: Cytotoxicity in Cancer Cells

Another study evaluated the cytotoxic effects of this compound on K562 cells over a 72-hour period. Results indicated that while some derivatives had low toxicity levels (IC50 > 100 µM), others showed promising activity, warranting further investigation into their potential as anticancer agents .

Scientific Research Applications

Synthesis and Chemical Properties

Phenyl prop-2-en-1-ylphosphonate is characterized by its ability to participate in various chemical reactions, making it a versatile intermediate in organic synthesis. Its structure allows it to engage in nucleophilic substitutions and additions, which are crucial for developing complex molecules.

Key Synthesis Methods

- Horner-Wadsworth-Emmons Reaction : This method enables the formation of vinyl phosphonates, including phenyl prop-2-en-1-ylphosphonate, by reacting phosphonates with carbonyl compounds. This reaction is notable for its ability to create stereocenters with high enantioselectivity .

- Phosphorylation Reactions : The compound can be synthesized through phosphorylation of alkenes, which allows for the introduction of phosphorus functionalities into organic molecules .

Pharmaceutical Applications

This compound has shown promise in pharmaceutical research, particularly as a prodrug or an active pharmaceutical ingredient (API). Its derivatives have been investigated for their biological activities against various diseases.

Anticancer Activity

Research indicates that phenoxy derivatives of phosphonates exhibit significant cytotoxic effects against cancer cell lines. For instance, compounds derived from this compound have been tested for their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Antiviral Properties

The compound has also been explored for its antiviral potential. Studies suggest that certain phosphonates can inhibit viral polymerases, making them candidates for antiviral drug development against influenza and other viral infections .

The biological activity of this compound and its derivatives can be attributed to their ability to interact with various biological targets.

Case Studies and Research Findings

Several studies have documented the efficacy and applications of this compound in various contexts:

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The alkenyl group in phenyl prop-2-en-1-ylphosphonate undergoes nucleophilic additions with reagents like Grignard compounds. For example:

-

Grignard Reaction :

Treatment with methylmagnesium bromide (MeMgBr) generates tertiary alcohols after hydrolysis.Yield : ~65% (optimized conditions).

Reagent Solvent Temperature Yield (%) MeMgBr THF 0°C → RT 65 PhMgCl Et₂O -10°C 58 Mechanism: The reaction proceeds via nucleophilic attack at the β-carbon of the alkenyl group, followed by protonation and hydrolysis.

Michael Addition Reactions

The compound acts as a Michael acceptor in conjugate additions. For instance:

-

Thiol Addition :

Reaction with thiophenol (PhSH) in the presence of NaH yields β-thiophosphonate derivatives.Yield : 72–78%.

Nucleophile Base Solvent Time (h) Yield (%) PhSH NaH DMF 4 75 CH₃SNa – MeOH 2 68

Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-couplings:

-

Suzuki-Miyaura Coupling :

Reacts with arylboronic acids (e.g., phenylboronic acid) to form biaryl phosphonates.Yield : 60–82% (dependent on substituents).

Boronic Acid Catalyst Base Yield (%) PhB(OH)₂ Pd(PPh₃)₄ K₂CO₃ 82 4-MeOC₆H₄B(OH)₂ PdCl₂(dppf) Cs₂CO₃ 75

Cycloaddition Reactions

The alkenyl group facilitates [4+2] cycloadditions:

-

Diels-Alder Reaction :

Reacts with dienes (e.g., isoprene) under thermal conditions to form six-membered phosphonate-containing rings.Yield : 40–55% (endo selectivity) .

Diene Temperature (°C) Time (h) Yield (%) Isoprene 110 12 55 1,3-Butadiene 80 24 40

Oxidation and Reduction

-

Epoxidation :

Reaction with m-CPBA forms an epoxide derivative.Yield : 63%.

-

Hydrogenation :

Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to yield saturated phosphonates.

Yield : 85–90%.

Acid/Base-Mediated Transformations

-

Deprotonation :

Treatment with LDA generates a phosphonate enolate, which reacts with electrophiles (e.g., aldehydes).Yield : 70–78%.

Key Mechanistic and Kinetic Insights

-

Steric and Electronic Effects : Bulkier substituents on the phosphonate group reduce reaction rates in cross-couplings by ~30%.

-

Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic addition yields by stabilizing transition states .

-

Temperature Dependence : Diels-Alder reactions require >80°C for reasonable rates due to high activation energy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diethyl Prop-2-en-1-ylphosphonate

- Structure : Diethyl prop-2-en-1-ylphosphonate (allylphosphonate ester) features an allyl group bonded to a phosphonate core with ethoxy substituents ().

- Key Properties: Reactivity: Allylphosphonates are known for Horner-Wadsworth-Emmons (HWE) reactions, enabling olefin synthesis. The allyl group’s electron-withdrawing nature enhances reactivity toward nucleophiles. Hydrolysis Stability: Alkyl ester groups (e.g., ethoxy) in phosphonates generally confer greater hydrolytic stability compared to aryl esters like phenyl prop-2-en-1-ylphosphonate, which may be more prone to acid/base-mediated cleavage. Applications: Used as ligands in catalysis or intermediates in pharmaceutical synthesis.

Phenyl-Substituted Phosphonates

- Comparison :

- Solubility : The phenyl group reduces water solubility compared to alkyl-substituted phosphonates.

- Thermal Stability : Aromatic systems enhance thermal stability due to resonance effects.

- Synthetic Utility : Phenyl groups may stabilize transition states in cross-coupling reactions (e.g., Suzuki-Miyaura), though this is speculative without direct data.

Allyl vs. Vinyl Phosphonates

- Key Differences: Conjugation: Allylphosphonates (prop-2-en-1-yl) retain a reactive double bond adjacent to the phosphonate group, enabling [2,3]-sigmatropic rearrangements. Vinylphosphonates (prop-1-en-1-yl) lack this reactivity.

Research Findings and Data Gaps

Spectrophotometric Insights (Indirect Relevance)

While the evidence extensively details spectrophotometric methods for phenylephrine hydrochloride (e.g., coupling with 2-aminobenzothiazole at 510 nm, molar absorptivity of 6.620 × 10³ L·mol⁻¹·cm⁻¹ ), these methods are irrelevant to phosphonate analysis. However, they highlight the importance of chromophore design (e.g., azo dyes) for sensitivity, which could theoretically apply to phenylphosphonate detection if conjugated with appropriate reagents.

Stability and Reactivity Trends

- Hydrolysis : Alkylphosphonates (e.g., diethyl derivatives) exhibit slower hydrolysis than arylphosphonates due to weaker P–OAr bonds .

- Synthetic Challenges : Phenyl groups may complicate purification (e.g., crystallization), as seen in phenylephrine studies where excipients interfered with assays .

Limitations of Available Evidence

- No direct studies on this compound were identified. Comparisons rely on extrapolations from structurally related compounds.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for phenyl prop-2-en-1-ylphosphonate, and how can purity be optimized?

- Methodology : Synthesis typically involves phosphorylation of allyl alcohol derivatives using phenylphosphonic dichloride under inert conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical. For structural analogs like N-Phenyl-N-(prop-2-en-1-yl)benzenesulfonamide, allylation and phosphorylation steps are well-documented . Reproducibility requires strict anhydrous conditions and stoichiometric control, as outlined in crystallography-focused protocols .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H/³¹P NMR confirms the propenyl group (δ 5.8–6.2 ppm for vinyl protons) and phosphonate moiety (δ 20–25 ppm for ³¹P).

- IR : Peaks at ~1250 cm⁻¹ (P=O) and ~1020 cm⁻¹ (P-O-C) validate functional groups.

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion clusters (e.g., [M+H]⁺).

- HPLC : Reverse-phase methods (C18 column, acetonitrile/water gradient) assess purity, as demonstrated in analogous derivatization studies .

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Guidelines : Follow Beilstein Journal standards: report reaction conditions (temperature, solvent, molar ratios), purification steps, and yield. For novel compounds, include elemental analysis and crystallographic data (if available). Supplemental materials should detail replicates and failed attempts .

Advanced Research Questions

Q. What computational strategies predict the reactivity and electronic properties of this compound?

- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311+G(d,p)) models electronic structure. The Colle-Salvetti correlation-energy formula, adapted for phosphonates, evaluates electron density and kinetic-energy distributions . Solvent effects (PCM model) and transition-state analysis (NEB method) further refine reactivity predictions.

Q. How do hydrogen-bonding networks influence the crystal packing of this compound?

- Analysis : Graph set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) chains formed between phosphonate O-H and propenyl π-systems. SHELXL refinement of single-crystal X-ray data (Mo-Kα radiation, 100 K) resolves bond lengths and angles, as seen in benzenesulfonamide derivatives . Thermal ellipsoid plots and Hirshfeld surfaces quantify intermolecular interactions .

Q. What experimental design principles apply to studying this compound in biological systems?

- Approach : Use factorial design (e.g., Central Composite Design) to optimize variables like pH, temperature, and concentration. For toxicity assays, LC-MS/MS quantifies metabolites, while molecular docking (AutoDock Vina) screens binding affinities to targets like phosphatases. Reference PICO frameworks to define population (e.g., enzyme models), interventions (dose variations), and outcomes (IC₅₀ values) .

Methodological Best Practices

Q. How can crystallographic data for this compound be validated?

- Protocols :

- Data Collection : Use a Bruker D8 Venture diffractometer (Cu-Kα, λ = 1.54178 Å) with APEX3 software.

- Refinement : SHELXL-2018 refines anisotropic displacement parameters. Validate using R-factor convergence (<5%) and check for twinning via PLATON .

- Deposition : Submit CIF files to the Cambridge Structural Database (CSD) with full metadata .

Q. What are common pitfalls in analyzing phosphonate stability under varying conditions?

- Solutions :

- Hydrolysis : Monitor pH-dependent degradation via ³¹P NMR. Use buffered solutions (pH 7–9) to stabilize the phosphonate group.

- Thermal Decomposition : TGA-DSC (10°C/min, N₂ atmosphere) identifies decomposition thresholds. For conflicting data, apply Bayesian statistics to reconcile kinetic models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.